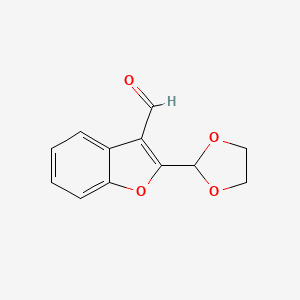
2-(1,3-Dioxolan-2-yl)-1-benzofuran-3-carbaldehyde
Cat. No. B8299913
M. Wt: 218.20 g/mol
InChI Key: HVCYBWBFGOWBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07067515B2
Procedure details


3-Bromo-2-(1,3-dioxolan-2-yl)-1-benzofuran (6.6 g 24.5 mmol) is dissolved in Et2O (100 ml) in a 3-neck, flame-dried, round-bottom flask under nitrogen and cooled to −78° C. tert-butylithium (31.7 ml, 53.9 mmol) is added dropwise, and the chilled solution is stirred 1 h. DMF (2.18 ml, 28.2 mmol) is dissolved in Et2O (25 ml) and also added dropwise, and the mixture is stirred at −78° C. for another 7 h. The reaction is warmed to rt, whereby oxalic acid dihydrate (6.18 g, 49.0 mmol) and water (25 ml) are added. The reaction continued stirring at rt overnight and is then diluted with water (125 ml) and EtOAc (175 ml). The layers are allowed to separate, and the aqueous is extracted with EtOAc (1×100 ml). The organics are combined, dried over sodium sulfate, filtered, and concentrated to a brown oil. The crude material is chromatographed over 350 g slurry-packed silica, eluting with 30% ethyl acetate/hexane. The appropriate fractions are combined and concentrated to afford 3.84 g (72%) of 2-(1,3-dioxolan-2-yl)-1-benzofuran-3-carbaldehyde as a yellow/orange oil. MS (EI) m/z: 218 (M+).








Yield
72%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[CH:11]1[O:15][CH2:14][CH2:13][O:12]1.CN([CH:19]=[O:20])C.O.O.C(O)(=O)C(O)=O>CCOCC.O.CCOC(C)=O>[O:12]1[CH2:13][CH2:14][O:15][CH:11]1[C:3]1[O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:2]=1[CH:19]=[O:20] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(OC2=C1C=CC=C2)C2OCCO2
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
6.18 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the chilled solution is stirred 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flame-dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
also added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at −78° C. for another 7 h
|
|
Duration
|
7 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is warmed to rt
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction continued stirring at rt overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous is extracted with EtOAc (1×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material is chromatographed over 350 g slurry-packed silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 30% ethyl acetate/hexane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(OCC1)C=1OC2=C(C1C=O)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.84 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
